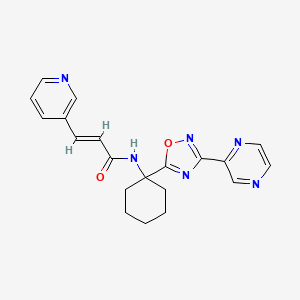
(3-((5-氯嘧啶-2-基)氧基)哌啶-1-基)(3,5-二甲基-1H-吡唑-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone" is a complex organic molecule composed of various functional groups
科学研究应用
This compound has significant potential in various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Medicine: : May act as a lead compound in drug discovery, particularly in targeting specific proteins or receptors.
Industry: : Used in the production of specialized chemicals or materials with unique properties.
作用机制
The specific effects of a compound depend on its structure and the way it interacts with its targets in the body. These targets could be proteins, enzymes, or other molecules that play a role in biological processes. The compound might inhibit or activate these targets, leading to changes in the biochemical pathways they are involved in. This can result in various cellular and molecular effects, which constitute the compound’s mechanism of action .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, can also affect its bioavailability and efficacy. Factors such as the compound’s chemical properties, the route of administration, and the patient’s physiological condition can influence these pharmacokinetic properties .
Environmental factors can also influence the action, efficacy, and stability of a compound. These can include factors such as temperature, pH, and the presence of other substances that can interact with the compound .
生化分析
Biochemical Properties
The compound (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination .
Cellular Effects
The compound (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone may interact with serine/threonine-protein kinase, which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Molecular Mechanism
The molecular mechanism of (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone involves its amine group, which allows rapid conjugation with carboxyl linkers via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone have been observed to change over time. Dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .
Metabolic Pathways
(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone is involved in metabolic pathways that stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone" involves multiple steps, starting with the formation of the pyrazolyl and pyrimidinyl moieties. One of the common synthetic routes includes the nucleophilic substitution reaction between 5-chloropyrimidine and piperidine, followed by the formation of the methanone linkage with the dimethylpyrazole.
Industrial Production Methods
Industrial production may utilize scalable synthetic routes that employ efficient catalytic processes and high-yield reaction conditions. Processes like continuous flow chemistry could optimize the production of this compound, ensuring consistent quality and purity.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine and pyrazole rings.
Reduction: : Reduction reactions could target the pyrimidine ring, modifying its electronic properties.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Hydrogenation over palladium on carbon or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: : Potential formation of N-oxides.
Reduction: : Formation of reduced pyrimidine derivatives.
Substitution: : Introduction of diverse substituents at the pyrimidine ring.
相似化合物的比较
Similar Compounds
(3-(Pyrimidin-2-yl)oxy)piperidine
(3,5-Dimethyl-1H-pyrazol-4-yl)methanol
(5-Chloropyrimidin-2-yl)amine
Uniqueness
What sets "(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone" apart is its unique combination of functional groups, enabling a broad range of chemical reactions and biological activities. The presence of both the chloropyrimidine and dimethylpyrazole moieties allows for versatile chemical modifications and applications.
属性
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-9-13(10(2)20-19-9)14(22)21-5-3-4-12(8-21)23-15-17-6-11(16)7-18-15/h6-7,12H,3-5,8H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQDFEMTQUDRAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2404661.png)

![3-(3,4-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2404664.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide](/img/structure/B2404666.png)
![9-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2404668.png)

![2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2404671.png)


![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2404678.png)
![3,4,5-triethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2404679.png)
![(2E)-2-[(4-fluoroanilino)methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2404680.png)
